molecular formula C17H14ClN3O2 B6639298 N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide

N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide

Cat. No. B6639298
M. Wt: 327.8 g/mol
InChI Key: MPNFGHVLEXEUNH-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a key role in mitosis and cell division. MLN8054 has been shown to have potential as a cancer therapy due to its ability to inhibit tumor cell growth and induce apoptosis.

Mechanism of Action

N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide works by inhibiting Aurora A kinase, which plays a key role in mitosis and cell division. Aurora A kinase is overexpressed in many types of cancer, and its inhibition can lead to cell cycle arrest and apoptosis. N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide has been shown to specifically target Aurora A kinase and not affect other kinases in the cell.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the formation of new blood vessels, which is important for tumor growth and metastasis. N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which is important for their spread to other parts of the body.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide in lab experiments is its specificity for Aurora A kinase. This allows researchers to study the effects of inhibiting Aurora A kinase without affecting other kinases in the cell. However, one limitation of using N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide is its potential toxicity to normal cells. Careful dosing and monitoring is necessary to ensure that N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide is not toxic to normal cells.

Future Directions

There are many potential future directions for research on N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide. One area of research could focus on developing new and more effective cancer therapies based on N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide. Another area of research could focus on understanding the molecular mechanisms underlying the anti-cancer effects of N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide. Additionally, research could focus on developing new and more specific inhibitors of Aurora A kinase based on the structure of N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide.

Synthesis Methods

N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 5-chloroindole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(3-acetamidophenyl)amine to form N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide.

Scientific Research Applications

N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide has been extensively studied for its potential as a cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide has also been shown to induce apoptosis in cancer cells, leading to their death.

properties

IUPAC Name

N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-10(22)19-13-3-2-4-14(9-13)20-17(23)16-8-11-7-12(18)5-6-15(11)21-16/h2-9,21H,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNFGHVLEXEUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-5-chloro-1H-indole-2-carboxamide

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